molecular formula C8H16Cl2 B1211115 1,8-Dichlorooctane CAS No. 2162-99-4

1,8-Dichlorooctane

Cat. No. B1211115
CAS RN: 2162-99-4
M. Wt: 183.12 g/mol
InChI Key: WXYMNDFVLNUAIA-UHFFFAOYSA-N
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Description

1,8-Dichlorooctane is a chloroparaffin . It has a molecular weight of 183.12 . It has important synthetic applications in food, pharmaceutical, biomedical, electrical, and electronic sectors .


Synthesis Analysis

1,8-Dichlorooctane may be used as an adsorbate to investigate the performance of carbonaceous materials for the adsorption of emerging pollutants . It can also be used to prepare the C20-backbone of 1,20-substituted eicosanes carrying phosphate headgroups and readily derivatizable thiol, maleimido, and activated carboxylic ester moieties .


Molecular Structure Analysis

The molecular formula of 1,8-Dichlorooctane is C8H16Cl2 . The InChI string is 1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 .


Physical And Chemical Properties Analysis

1,8-Dichlorooctane is a clear liquid at ambient temperatures . It has a boiling point of 116°C and a specific gravity of 1.03 . The refractive index is 1.459 .

Scientific Research Applications

Adsorption of Emerging Pollutants

1,8-Dichlorooctane: is used as an adsorbate to investigate the performance of carbonaceous materials . This application is crucial in environmental studies where the adsorption properties of materials are tested for their efficiency in capturing and removing pollutants from the environment.

Synthesis of Eicosanes

This compound is instrumental in preparing the C20-backbone of 1,20-substituted eicosanes carrying phosphate headgroups . These eicosanes are significant because they can be modified with various functional groups like thiol, maleimido, and activated carboxylic ester moieties, which are essential in biochemical applications.

Planar-Chiral Imidazolium Salt Synthesis

1,8-Dichlorooctane: plays a role in the synthesis of planar-chiral imidazolium salts . These salts are a class of compounds that have garnered interest due to their potential use in asymmetric catalysis, which is a key process in producing enantiomerically pure substances in pharmaceuticals.

Fabrication of Polymeric Membranes

The compound is used in the fabrication of strong polymeric membranes . These membranes are significant for concentrating amino acids, which has applications in both the food industry and pharmaceutical sector, where purification and concentration of amino acids are required.

Biosensor Development

1,8-Dichlorooctane: is utilized in the preparation of biosensors . Biosensors are analytical devices that convert a biological response into an electrical signal. They are widely used in healthcare for the detection of various biomolecules and pathogens.

Synthesis of Perfluorocarbons

Lastly, it is used in the synthesis of perfluorocarbons , which have a variety of biomedical applications. Perfluorocarbons are known for their ability to dissolve large volumes of gases, which is beneficial in medical treatments such as artificial blood substitutes and in oxygenation of tissues.

Safety and Hazards

1,8-Dichlorooctane causes skin irritation and serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 1,8-Dichlorooctane are not mentioned in the sources, its versatile synthetic utility in various sectors suggests that it may continue to be used and studied in these areas .

properties

IUPAC Name

1,8-dichlorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYMNDFVLNUAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062226
Record name Octane, 1,8-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dichlorooctane

CAS RN

2162-99-4
Record name 1,8-Dichlorooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2162-99-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 1,8-dichloro-
Source ChemIDplus
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Record name Octane, 1,8-dichloro-
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Record name Octane, 1,8-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dichlorooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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